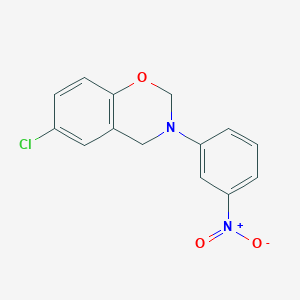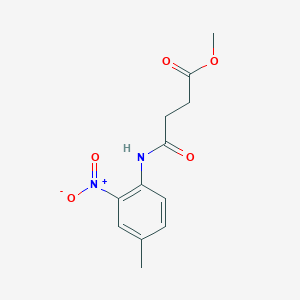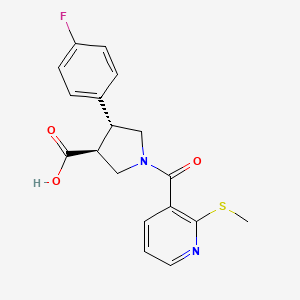![molecular formula C13H14N4O2 B5581407 2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide](/img/structure/B5581407.png)
2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide is a complex organic compound that features an imidazole ring substituted with an acetylamino group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of solid and bench-stable reagents such as 4-(acetylamino)phenyl imidodisulfuryl difluoride (AISF) can simplify the synthesis process and improve safety by avoiding the use of toxic gases .
化学反応の分析
Types of Reactions
2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the acetylamino group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can yield a variety of phenyl-substituted imidazole compounds .
科学的研究の応用
2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide has a wide range of scientific research applications:
Biology: The compound is utilized in chemical biology for the functionalization of peptides and proteins.
作用機序
The mechanism of action of 2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(Acetylamino)phenyl imidodisulfuryl difluoride: This compound is similar in structure but contains additional fluorine atoms, making it useful for different applications.
Azithromycin Related Compound H: This compound features a similar acetylamino group but is part of a larger macrolide structure.
Thiazole Derivatives: These compounds share the heterocyclic ring structure but differ in the specific substituents attached to the ring.
Uniqueness
2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide is unique due to its combination of an imidazole ring with an acetylamino group and a phenyl group. This specific arrangement of functional groups provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
2-[4-(4-acetamidophenyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9(18)16-11-4-2-10(3-5-11)12-6-17(8-15-12)7-13(14)19/h2-6,8H,7H2,1H3,(H2,14,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPWINXCIAUJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(2-furylmethylene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5581325.png)
![2-{1-[4-(1H-pyrazol-3-yl)benzoyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5581331.png)
![2-(2,6-dichlorobenzyl)-5-[(3-methoxypiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5581335.png)
![4-[(4-benzyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5581337.png)
![4-[3-(2-methoxyethyl)-1-propyl-1H-1,2,4-triazol-5-yl]-2,6-dimethylpyridine](/img/structure/B5581342.png)
![7-propyl-2-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5581357.png)
![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5581369.png)
![N-benzyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5581376.png)

![1-(2-furylmethyl)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5581382.png)
![N-[(E)-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5581386.png)



